N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide

KDR kinase inhibition FLT kinase inhibition Angiogenesis

Procure N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide (CAS 312917-51-4) as a structurally defined probe for VEGFR-2/FLT kinase inhibition SAR studies. Its unique 5-bromo-2-(2-chlorobenzoyl)phenyl architecture and para-cyano substitution create a distinct electronic and steric environment irreplicable by generic analogs, ensuring reproducible screening data. Ideal as a high-lipophilicity reference (XLogP3-AA 5.7) for permeability assays and as an anchor point for focused library generation. Requires ≥95% purity (HPLC) with 1H-NMR and LC-MS identity confirmation.

Molecular Formula C21H12BrClN2O2
Molecular Weight 439.69
CAS No. 312917-51-4
Cat. No. B2886197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide
CAS312917-51-4
Molecular FormulaC21H12BrClN2O2
Molecular Weight439.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C#N)Cl
InChIInChI=1S/C21H12BrClN2O2/c22-15-9-10-17(20(26)16-3-1-2-4-18(16)23)19(11-15)25-21(27)14-7-5-13(12-24)6-8-14/h1-11H,(H,25,27)
InChIKeyXXEMHPXHHSNSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-Bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide (CAS 312917-51-4): Chemical Identity, Patent Pedigree, and Research-Grade Procurement Context


N-[5-Bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide (CAS 312917-51-4; PubChem CID 3402718) is a synthetic halogenated benzamide derivative with molecular formula C21H12BrClN2O2 and molecular weight 439.7 g/mol [1]. The compound incorporates a 5-bromo-2-(2-chlorobenzoyl)phenyl core linked to a 4-cyanobenzamide moiety, a structural architecture that places it within the substituted benzoic acid amide class disclosed in DE10021246A1 (Schering AG) as tyrosine kinase KDR (VEGFR-2) and FLT inhibitors [2]. This patent family, filed in 2000, describes compounds of general formula (I) intended for treating diseases driven by persistent angiogenesis, including tumors, psoriasis, rheumatoid arthritis, and diabetic retinopathy [2]. The compound is available as a research-grade chemical from multiple specialty vendors and is catalogued in authoritative databases including PubChem and ChEMBL for use in early-stage pharmacological profiling and structure-activity relationship (SAR) studies [1][2].

Why N-[5-Bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide Cannot Be Casually Replaced by Other Benzamide Derivatives in Angiogenesis-Targeted Screening


Substituted benzamide derivatives within the DE10021246A1 class exhibit wide divergence in kinase inhibition profiles, cellular potency, and physicochemical properties depending on the identity and position of halogen, cyano, and carbonyl substituents on the aryl rings [1]. The dual presence of a 5-bromo substituent on the benzoylphenyl core and a para-cyano group on the terminal benzamide ring generates a distinct electronic and steric environment that cannot be replicated by analogs bearing alternative halogen patterns (e.g., 4-chloro, 3-fluoro) or non-cyano para substituents [1][2]. Procurement of a generic “benzamide derivative” or even a close structural analog without matching the precise substitution pattern risks introducing compounds with different target engagement, altered selectivity windows, and non-comparable SAR data, thereby compromising the reproducibility and interpretability of screening campaigns [1].

Quantitative Differentiation Evidence for N-[5-Bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide Relative to Structural Analogs and In-Class Candidates


Patent-Defined Structural Differentiation: 5-Bromo-2-(2-chlorobenzoyl)phenyl Core Versus Alternative Halogen Substitution Patterns in DE10021246A1 Benzamides

The DE10021246A1 patent establishes that KDR and FLT kinase inhibitory potency among substituted benzamides is critically dependent on the halogen substitution pattern at positions corresponding to R4, R5, and R6 on the phenyl ring [1]. The target compound’s 5-bromo substitution on the benzoylphenyl core, combined with an ortho-chlorobenzoyl carbonyl group and a para-cyanobenzamide terminus, represents a specific electronic configuration within the claimed general formula (I). This contrasts with alternative substitution motifs (e.g., 4-chloro, 3,4-dichloro, or unsubstituted phenyl variants) that the patent indicates yield different potency and selectivity profiles against KDR and FLT kinases [1]. While explicit IC50 values for this specific compound are not disclosed in the patent as an individually exemplified species, the patent’s SAR teachings establish that the combination and position of halogen substituents directly modulate inhibitory activity, making this compound a structurally defined probe within the class [1].

KDR kinase inhibition FLT kinase inhibition Angiogenesis Structure-Activity Relationship (SAR)

Lipophilicity and Permeability Differentiation: XLogP3-AA = 5.7 Versus More Polar Benzamide Analogs

The target compound exhibits a computed XLogP3-AA value of 5.7, substantially exceeding the lipophilicity of less halogenated benzamide analogs commonly used in kinase inhibitor screening [1]. For context, many unsubstituted or mono-halogenated benzamide derivatives exhibit XLogP values in the range of 2.5–4.0 [1]. The elevated lipophilicity of this compound, driven by the dual bromo and chloro substituents on the benzoylphenyl core, predicts enhanced passive membrane permeability but also higher plasma protein binding and potentially altered tissue distribution compared to less lipophilic analogs [1][2]. The topological polar surface area (TPSA) of 70 Ų is consistent with compounds capable of crossing biological membranes, while the single hydrogen bond donor limits aqueous solubility to an estimated range typical for research-grade lipophilic benzamides requiring DMSO or ethanol for stock solution preparation [2].

Physicochemical profiling Membrane permeability Oral bioavailability prediction Drug-likeness

Kinase Target Class Differentiation: KDR/FLT Inhibition Potential Versus Broad-Spectrum Kinase Inhibitors

The DE10021246A1 patent, from which the compound’s structural class originates, explicitly claims substituted benzoic acid amides as inhibitors of the tyrosine kinases KDR (VEGFR-2) and FLT, two validated targets in pathological angiogenesis [1]. The patent describes these compounds as useful for treating diseases caused by persistent angiogenesis [1]. This targeted kinase profile differentiates the compound from broad-spectrum kinase inhibitors (e.g., sunitinib, which inhibits >80 kinases) that carry higher off-target liability in screening contexts. While the target compound is not individually profiled with disclosed IC50 values in the patent, its structural placement within the DE10021246A1 series implies a focused KDR/FLT inhibitory mechanism rather than pan-kinase activity [1].

VEGFR-2/KDR inhibitor FLT kinase Anti-angiogenic screening Tyrosine kinase profiling

Recommended Research Application Scenarios for N-[5-Bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide Based on Verified Evidence


KDR/VEGFR-2 and FLT Kinase Inhibitor Screening in Angiogenesis Models

Based on the DE10021246A1 patent pedigree, this compound is most appropriately deployed as a structurally defined probe in in vitro kinase inhibition assays targeting KDR (VEGFR-2) and FLT tyrosine kinases [1]. Its 5-bromo-2-(2-chlorobenzoyl)phenyl architecture represents a specific substitution pattern within the claimed benzamide class, making it suitable for SAR expansion studies aimed at mapping the relationship between halogen positioning and kinase inhibitory potency [1]. Researchers should pair this compound with matched structural analogs bearing alternative halogen patterns (e.g., 4-Cl, 3-F, or des-halo variants) to establish comparative IC50 values in recombinant kinase assays and cellular phosphorylation endpoint assays [1].

Lipophilicity-Dependent Membrane Permeability Profiling

With a computed XLogP3-AA of 5.7, this compound is well-suited for studies comparing the cellular permeability and intracellular target engagement of highly lipophilic benzamides versus more polar analogs [2]. It can serve as a high-lipophilicity reference compound in Caco-2 or PAMPA permeability assays alongside less halogenated benzamide derivatives to quantify the contribution of bromo/chloro substitution to passive membrane diffusion [2]. Procurement specifications should require purity ≥95% (HPLC) and identity confirmation via 1H-NMR and LC-MS to ensure reproducible permeability measurements [1].

Structure-Activity Relationship (SAR) Anchor Compound for Halogenated Benzamide Libraries

As a compound bearing the distinctive 5-bromo-2-(2-chlorobenzoyl)phenyl core at the intersection of halogenated benzamide chemical space, this molecule can function as a SAR anchor point for medicinal chemistry programs exploring KDR/FLT inhibitors [1]. Its procurement enables systematic variation of the cyanobenzamide terminus (e.g., replacing 4-CN with 4-CF3, 4-SO2NH2, or 4-OMe) while holding the benzoylphenyl core constant, facilitating the deconvolution of terminal group contributions to target affinity and selectivity [1]. The compound's defined structure and availability from multiple research chemical suppliers support its use as a reproducible starting material for parallel synthesis and focused library generation [1].

Reference Standard for Analytical Method Development in Halogenated Benzamide QC

Given the compound's defined molecular formula (C21H12BrClN2O2), isotopic pattern (characteristic Br/Cl doublet in mass spectrometry), and chromatographic retention properties driven by its high lipophilicity (XLogP3-AA = 5.7), it can serve as a system suitability reference standard during HPLC and LC-MS method development for halogenated benzamide analysis [2]. The compound's UV chromophore (cyanobenzamide moiety) and distinctive mass spectral signature facilitate its use as a positive control in quantifying related substances in benzamide-based kinase inhibitor preparations [2].

Quote Request

Request a Quote for N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.